molecular formula C7H12N4 B2944038 6-N,6-N-dimethylpyridine-2,3,6-triamine CAS No. 84770-84-3

6-N,6-N-dimethylpyridine-2,3,6-triamine

Cat. No.: B2944038
CAS No.: 84770-84-3
M. Wt: 152.201
InChI Key: SBFIIMQCNYORSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-N,6-N-dimethylpyridine-2,3,6-triamine is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with three amine groups and two methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

The primary target of 6-Dimethylamino-2,3-diaminopyridine, also known as Amifampridine, is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of membrane potential and the propagation of action potentials.

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals. This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine , a neurotransmitter, which stimulates muscle at the end plate .

Biochemical Pathways

In the context of Lambert–Eaton myasthenic syndrome (LEMS), acetylcholine release is inhibited as antibodies involved in the host response against certain cancers cross-react with calcium channels on the prejunctional membrane . By blocking the potassium channels, Amifampridine enhances the release of acetylcholine, thereby improving neuromuscular transmission .

Pharmacokinetics

Amifampridine exhibits high bioavailability, ranging from 93–100% . It undergoes metabolism via acetylation to form 3-N-acetylamifampridine . The elimination half-life of Amifampridine is approximately 2.5 hours , while that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The primary result of Amifampridine’s action is the enhanced release of acetylcholine, leading to improved neuromuscular transmission . This can alleviate symptoms in conditions like LEMS, where acetylcholine release is typically inhibited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N,6-N-dimethylpyridine-2,3,6-triamine typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the use of pyridine-2,3,6-triamine as a starting material, which is then reacted with dimethylamine under controlled conditions to introduce the dimethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The compound is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-N,6-N-dimethylpyridine-2,3,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

6-N,6-N-dimethylpyridine-2,3,6-triamine is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N,6-N-dimethylpyridine-2,3,6-triamine is unique due to its combination of three amine groups and two methyl groups on the pyridine ring. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to form multiple hydrogen bonds, making it valuable in various research applications .

Properties

IUPAC Name

6-N,6-N-dimethylpyridine-2,3,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIIMQCNYORSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.